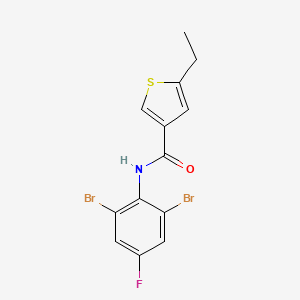

![molecular formula C14H13BrN2O3S2 B4631814 2-{[(4-溴苯基)磺酰基]氨基}-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺](/img/structure/B4631814.png)

2-{[(4-溴苯基)磺酰基]氨基}-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺

描述

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, starting from simple precursors to achieve the complex structures. For example, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide through reactions with different organic reagents, confirming structures through IR, 1H NMR, MS spectral data, and elemental analysis (Amr et al., 2010). This indicates the complexity and precision required in synthesizing such compounds, where each step must be carefully controlled to achieve the desired final product.

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including our compound of interest, is often elucidated using advanced spectroscopic techniques. For instance, the single crystal X-ray diffraction method has been employed to study the structure of related compounds, revealing detailed geometric parameters that help in understanding the molecule's conformation and reactivity (Ramazani et al., 2011). Such detailed structural analysis is crucial for predicting the chemical behavior and potential applications of these molecules.

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, the Gewald reaction is a common synthetic route used for constructing thiophene cores, demonstrating the compound's reactivity towards nucleophiles and electrophiles under various conditions. The resulting derivatives exhibit a range of biological activities, underscoring the impact of the thiophene moiety on the molecule's overall reactivity and function (Arora et al., 2012).

科学研究应用

有机合成应用

一项研究详细介绍了一种在水性条件下进行的简便四组分 Gewald 反应,可以在室温下有效形成噻吩的 2-氨基-3-甲酰胺衍生物。该方法强调了该化合物在合成噻吩衍生物中的相关性,噻吩衍生物是制药和农用化学品生产中的关键中间体 (Abaee & Cheraghi, 2013)。

抗癌研究

另一项研究合成了苯基氨基磺酰基-1,4-萘醌衍生物,评估了它们对各种人类癌细胞系的细胞毒活性,并发现了有效的细胞毒活性。这些衍生物在结构上与目标化合物相关,突出了其在开发抗癌剂中的潜在效用 (Ravichandiran 等人,2019)。

抗微生物应用

对带有生物活性磺酰胺部分的新型噻唑、吡啶酮、吡唑、色满和腙衍生物的研究表明了有希望的抗微生物活性。这强调了像本例中所述的类似含磺酰胺化合物的抗微生物应用的重要性 (Darwish 等人,2014)。

杂环化合物合成

一篇关于用噻吩-2-甲酰胺进行杂环合成的文章展示了噻吩衍生物在合成一系列生物活性化合物中的多功能性,表明此类结构在药物化学和药物开发中的广泛适用性 (Ahmed, 2007)。

作用机制

Target of Action

Similar compounds have been shown to have inhibitory effects against certain organisms, particularlyB. subtilis, E. coli, P. vulgaris and S. aureus .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit their growth or function .

Biochemical Pathways

Similar compounds have been shown to affect the release of acetylcholine at the cholinergic synapsis in vertebrates, permitting the transmission of neural pulses .

Pharmacokinetics

The compound’s molecular formula isC14H13BrN2O3S2 and it has an average mass of 401.299 Da , which may influence its pharmacokinetic properties.

Result of Action

Similar compounds have been shown to significantly reduce ache levels .

未来方向

The future directions for research on this compound and related thiophene derivatives could involve further exploration of their biological and pharmacological activities . This could include investigating their potential as therapeutic agents for various diseases, as well as their applications in medicinal chemistry and material science .

属性

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3S2/c15-8-4-6-9(7-5-8)22(19,20)17-14-12(13(16)18)10-2-1-3-11(10)21-14/h4-7,17H,1-3H2,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWIFNSSAXVWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

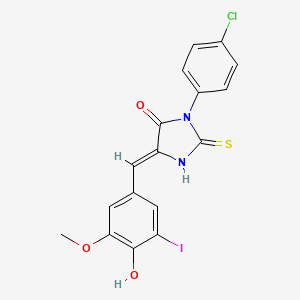

![methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4631735.png)

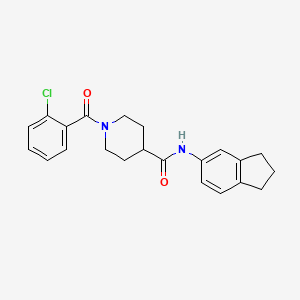

![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)

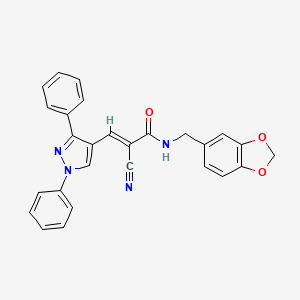

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)

![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)

![methyl 1-cyclopropyl-7-methyl-2-[(4-methylbenzyl)thio]-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631785.png)

![methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4631796.png)

![N-({[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4631798.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4631806.png)

![ethyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4631811.png)

![3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4631815.png)